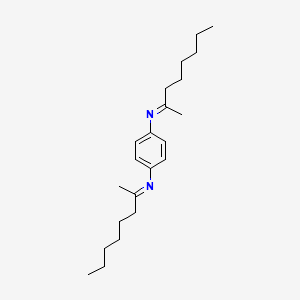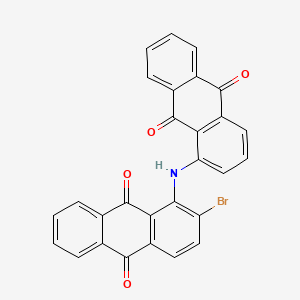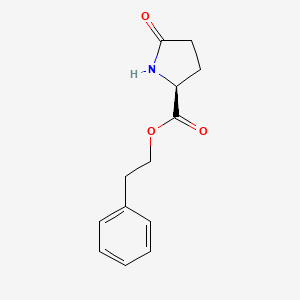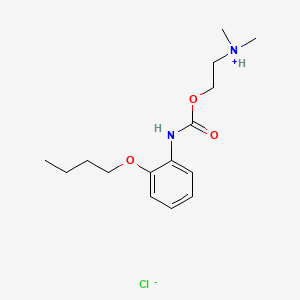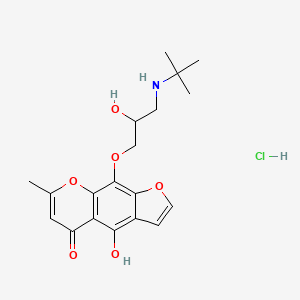
Butocrolol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butocrolol hydrochloride is a chemical compound known for its pharmacological properties. It is a beta-adrenergic receptor antagonist, commonly used in the treatment of cardiovascular diseases. The compound is characterized by its molecular formula C19H23NO6.ClH and is known for its ability to block beta-adrenergic receptors, which play a crucial role in the regulation of heart rate and blood pressure .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of butocrolol hydrochloride involves multiple steps, starting from the appropriate precursors. The process typically includes the formation of the core structure through a series of organic reactions such as alkylation, esterification, and amination. The final step involves the conversion of the free base to its hydrochloride salt by reacting it with hydrochloric acid under controlled conditions .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process is optimized for yield and purity, often involving high-performance liquid chromatography (HPLC) for purification and quality control .
Análisis De Reacciones Químicas
Types of Reactions
Butocrolol hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols .
Aplicaciones Científicas De Investigación
Butocrolol hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a model compound in the study of beta-adrenergic receptor antagonists.
Biology: Employed in research on cellular signaling pathways involving beta-adrenergic receptors.
Medicine: Investigated for its potential therapeutic effects in treating cardiovascular diseases.
Industry: Utilized in the development of new pharmaceuticals and as a reference standard in quality control
Mecanismo De Acción
Butocrolol hydrochloride exerts its effects by blocking beta-adrenergic receptors, which are involved in the regulation of heart rate and blood pressure. By inhibiting these receptors, the compound reduces the effects of adrenaline and noradrenaline, leading to a decrease in heart rate and blood pressure. This mechanism is particularly useful in the treatment of conditions like hypertension and arrhythmias .
Comparación Con Compuestos Similares
Similar Compounds
- Propranolol hydrochloride
- Atenolol
- Metoprolol
Comparison
Butocrolol hydrochloride is unique in its specific binding affinity and selectivity for beta-adrenergic receptors. Compared to propranolol hydrochloride, it has a different pharmacokinetic profile, which may result in variations in efficacy and side effects. Atenolol and metoprolol are also beta-adrenergic receptor antagonists but differ in their selectivity and duration of action .
Propiedades
Número CAS |
55165-36-1 |
|---|---|
Fórmula molecular |
C19H24ClNO6 |
Peso molecular |
397.8 g/mol |
Nombre IUPAC |
9-[3-(tert-butylamino)-2-hydroxypropoxy]-4-hydroxy-7-methylfuro[3,2-g]chromen-5-one;hydrochloride |
InChI |
InChI=1S/C19H23NO6.ClH/c1-10-7-13(22)14-15(23)12-5-6-24-16(12)18(17(14)26-10)25-9-11(21)8-20-19(2,3)4;/h5-7,11,20-21,23H,8-9H2,1-4H3;1H |
Clave InChI |
OMNXUSQATUXCBP-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=O)C2=C(O1)C(=C3C(=C2O)C=CO3)OCC(CNC(C)(C)C)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-[(2-hydroxy-3-naphthalen-1-yloxypropyl)amino]ethyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B13769607.png)
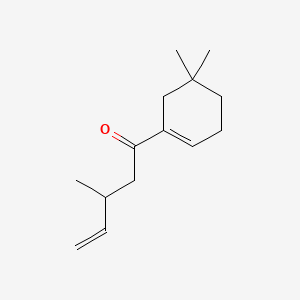

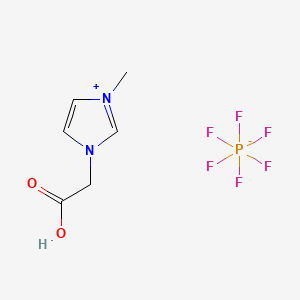
![N,N-Dimethyl-1-(2-methyl-1H-benzo[d]imidazol-1-yl)methanamine](/img/structure/B13769628.png)
![7H-Benzimidazo[2,1-a]benzo[3,4][2]benzothiopyrano[7,8,1-def]isoquinolin-7-one](/img/structure/B13769629.png)
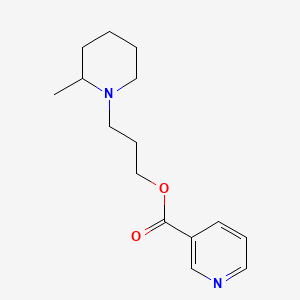
![(Z)-N-[2-[[(Z)-docos-13-enoyl]amino]ethyl]docos-13-enamide](/img/structure/B13769636.png)
